6-(Heptylamino)pyridazin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2098086-48-5 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(heptylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-9-12-10-7-8-11(15)14-13-10/h7-8H,2-6,9H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
UMCHPKYMCLYROL-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC1=NNC(=O)C=C1 |
Canonical SMILES |
CCCCCCCNC1=NNC(=O)C=C1 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 6 Heptylamino Pyridazin 3 Ol
Retrosynthetic Analysis of the 6-(Heptylamino)pyridazin-3-ol Scaffold
A retrosynthetic analysis of this compound (1) suggests several viable synthetic disconnections. The most logical approach involves disconnecting the C-N bond of the heptylamino group, leading to a key intermediate, 6-halopyridazin-3-ol (2), and heptylamine (B89852) (3). The 6-halopyridazin-3-ol can be further disconnected to simpler precursors, such as a 1,4-dicarbonyl compound and hydrazine (B178648), which are common starting materials for the construction of the pyridazine (B1198779) ring. This approach allows for the late-stage introduction of the alkylamino side chain, providing flexibility for the synthesis of various analogues.
Alternatively, one could envision a disconnection at the N-N bond of the pyridazine ring, which would lead to a more complex acyclic precursor. However, the former strategy is generally more convergent and efficient.
Synthetic Pathways to Accessing the Pyridazin-3-ol Core
The pyridazin-3-ol core, which can exist in tautomeric equilibrium with its pyridazin-3(2H)-one form, is a fundamental structural motif in many biologically active compounds. researchgate.net Its synthesis can be achieved through several established methods.
A prevalent method for constructing the pyridazin-3(2H)-one ring is the cyclocondensation of a γ-ketoacid or its ester with hydrazine hydrate. researchgate.netsmolecule.com This reaction proceeds through the formation of a dihydropyridazinone intermediate, which is subsequently dehydrogenated to yield the aromatic pyridazinone ring. smolecule.com
Another common and versatile starting material for accessing the pyridazin-3-ol scaffold is 3,6-dichloropyridazine (B152260). This commercially available compound can be selectively functionalized. For instance, treatment of 3,6-dichloropyridazine with a nucleophile like sodium hydroxide (B78521) or by refluxing in ethanol (B145695) can lead to the formation of 6-chloropyridazin-3-ol, a key intermediate for the synthesis of this compound. smolecule.com A patent describes the preparation of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine using phosphorus pentachloride. mdpi.com
Introduction of the Heptylamino Moiety: Amination and Alkylation Methodologies
With a suitable 6-substituted pyridazin-3-ol precursor in hand, the heptylamino group can be introduced through various amination and alkylation strategies.
Direct Amination Approaches
Direct amination via nucleophilic aromatic substitution (SNAr) is a straightforward method for introducing the heptylamino group. This typically involves the reaction of 6-chloropyridazin-3-ol with heptylamine. The reaction is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride formed during the reaction. For instance, the synthesis of a similar compound, 6-((4-chlorobenzyl)amino)pyridazin-3-ol, is achieved by reacting 6-chloropyridazin-3-ol with 4-chlorobenzylamine (B54526) in the presence of a base like sodium hydride. smolecule.com
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming C-N bonds. wikipedia.orgorganic-chemistry.org This methodology allows for the coupling of amines with aryl halides under relatively mild conditions and with broad functional group tolerance. wikipedia.org The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and good selectivity in these reactions. rug.nl While a specific application to 6-chloropyridazin-3-ol and heptylamine is not detailed in the provided results, the general principles of the Buchwald-Hartwig amination are well-established and could be adapted for this transformation. wikipedia.orgorganic-chemistry.orgrug.nl
| Method | Precursor | Reagents | Typical Conditions | Yield | Reference |
| Nucleophilic Substitution | 6-chloropyridazin-3-ol | Heptylamine, Base (e.g., NaH, K2CO3) | Inert solvent (e.g., DMF, THF), elevated temperature | Moderate to Good | smolecule.com (by analogy) |
| Buchwald-Hartwig Amination | 6-chloropyridazin-3-ol | Heptylamine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) | Anhydrous solvent (e.g., Toluene, Dioxane), inert atmosphere, elevated temperature | Good to Excellent | wikipedia.orgorganic-chemistry.org (general) |
Reductive Amination Strategies
Reductive amination provides another synthetic route to this compound. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of synthesizing the target molecule, this would likely involve the reaction of a hypothetical 6-oxo-2,3,4,5-tetrahydropyridazin-3-one with heptylamine, followed by reduction.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical for achieving high selectivity, especially when other reducible functional groups are present in the molecule. The reaction is typically carried out under mild and controlled conditions. organic-chemistry.org
| Step | Reactants | Reagents | Typical Conditions | Reference |
| Imine Formation | 6-oxopyridazin-3-one | Heptylamine | Mildly acidic or neutral pH | masterorganicchemistry.com (general) |
| Reduction | Imine intermediate | NaBH4, NaBH3CN, or NaBH(OAc)3 | Alcoholic solvent (e.g., MeOH, EtOH) | masterorganicchemistry.comorganic-chemistry.org (general) |
Advanced Synthetic Transformations and Functionalization of this compound Analogues
To explore the structure-activity relationship and develop new derivatives, the this compound scaffold can be further modified.
Modification of the Pyridazine Ring
The pyridazine ring is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. For pyridazine derivatives, regioselective metalation followed by reaction with an electrophile can be used to introduce substituents at specific positions. smolecule.com For instance, the use of hindered magnesium and zinc bases can achieve regioselective functionalization of the pyridazine scaffold. smolecule.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used for the modification of heterocyclic systems. The Suzuki coupling, for example, allows for the introduction of aryl or vinyl groups by reacting a halo-pyridazine with a boronic acid or ester. This has been demonstrated in the synthesis of 3-amino-6-arylpyridazines. epo.org
Functionalization of the Amino Group: The secondary amine of the heptylamino group can also be a site for further derivatization. For example, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding amide. Alkylation with an alkyl halide could lead to a tertiary amine, although care must be taken to avoid over-alkylation. masterorganicchemistry.com
| Transformation | Position | Reaction Type | Reagents | Reference |
| Arylation | C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | epo.org (by analogy) |
| Alkylation | N of heptylamino | Nucleophilic Substitution | Alkyl halide, Base | masterorganicchemistry.com (general) |
| Acylation | N of heptylamino | Nucleophilic Acyl Substitution | Acyl chloride or Anhydride, Base | - |
Variations at the Heptylamino Side Chain
The heptylamino side chain of this compound presents a key site for chemical modification to explore structure-activity relationships (SAR) and modulate the physicochemical properties of the molecule. While direct derivatization of this compound is not extensively documented in publicly available literature, analogous modifications on similar heterocyclic scaffolds, such as pyrazines, provide a strong precedent for potential synthetic transformations. These variations can include altering the length of the alkyl chain, introducing branching, or incorporating terminal functional groups.
A common strategy to achieve these variations involves the initial synthesis of the core pyridazine structure, followed by the introduction of diverse amino side chains. The primary synthetic route to 6-(alkylamino)pyridazin-3-ol derivatives typically involves the nucleophilic substitution of a suitable precursor, such as 6-chloropyridazin-3-ol, with the desired primary amine.
Table 1: Representative Variations of the Alkylamino Side Chain on a Pyridazine Core
| Entry | Amine Reactant | Resulting Side Chain | Rationale for Variation |
| 1 | Hexylamine | -NH(CH₂)₅CH₃ | Investigate effect of shorter alkyl chain length on lipophilicity. |
| 2 | Octylamine | -NH(CH₂)₇CH₃ | Investigate effect of longer alkyl chain length on lipophilicity. mdpi.com |
| 3 | Isoheptylamine | -NHCH(CH₃)(CH₂)₄CH₃ | Introduce steric bulk near the pyridazine ring. |
| 4 | 7-Aminoheptan-1-ol | -NH(CH₂)₆CH₂OH | Introduce a terminal hydroxyl group for potential hydrogen bonding. |
| 5 | Hept-6-en-1-amine | -NH(CH₂)₅CH=CH₂ | Introduce a terminal double bond for further functionalization. |
Research on analogous 3-(alkylamino)pyrazine-2-carboxamides has demonstrated that varying the length of the alkylamino chain significantly influences the biological activity of the compounds. For instance, studies have shown that the antimycobacterial activity of such compounds is correlated with the lipophilicity conferred by the alkyl chain, with longer chains sometimes leading to increased efficacy. mdpi.com In one study, 3-hexylamino-, 3-heptylamino-, and 3-octylaminopyrazine-2-carboxamides were synthesized and evaluated, indicating that systematic modification of the alkyl chain is a viable strategy for optimizing biological properties. mdpi.com
Furthermore, the introduction of functional groups to the alkylamino chain can provide new interaction points with biological targets. For example, the incorporation of a terminal hydroxyl or other polar group could enhance solubility or enable specific hydrogen bonding interactions.
Catalytic Approaches in the Synthesis of Substituted Pyridazines
Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of substituted pyridazines, including this compound and its derivatives, can be significantly enhanced by the application of various catalytic strategies.
Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of functionalized heteroaromatics. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. nih.gov This reaction is highly relevant for the synthesis of this compound from a 6-halopyridazine precursor, such as 6-chloropyridazin-3-ol, and heptylamine. This catalytic approach often offers milder reaction conditions and broader substrate scope compared to traditional nucleophilic aromatic substitution (SNAr) reactions. nih.gov
The general scheme for a palladium-catalyzed amination of a halopyridazine is as follows:
Scheme 1: Palladium-Catalyzed Amination for the Synthesis of 6-(Alkylamino)pyridazines
Where R' can be various substituents and Alkyl represents the heptyl group.
Different palladium catalysts and ligands can be employed to optimize the reaction yield and efficiency. For instance, combinations of Pd(OAc)₂ with ligands like Xantphos have been successfully used for the amination of heteroaryl chlorides. nih.gov
Beyond palladium, other transition metals have also been utilized in the synthesis of pyridazine derivatives. Copper-catalyzed reactions, for example, have been employed for the amination of certain heteroaryl halides. nih.gov Furthermore, catalytic methods are not limited to the formation of the C-N bond. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are instrumental for the functionalization of the pyridazine core at other positions, allowing for the synthesis of a wide array of derivatives. smolecule.com
In some cases, metal-free catalytic approaches are also being explored. For example, the use of chitosan, a green heterogeneous basic catalyst, has been reported for the synthesis of pyridazines and fused pyridazines, offering a more environmentally benign alternative to traditional catalysts. mdpi.com
Table 2: Overview of Catalytic Methods in Pyridazine Synthesis
| Catalytic Method | Metal/Catalyst | Type of Reaction | Relevance to this compound | Reference |
| Buchwald-Hartwig Amination | Palladium | C-N Cross-Coupling | Direct synthesis from 6-halopyridazin-3-ol and heptylamine. | nih.gov |
| Suzuki-Miyaura Coupling | Palladium | C-C Cross-Coupling | Derivatization of the pyridazine core at other positions. | smolecule.com |
| Sonogashira Coupling | Palladium/Copper | C-C Cross-Coupling | Introduction of alkynyl substituents on the pyridazine ring. | smolecule.com |
| Ullmann Condensation | Copper | C-N Cross-Coupling | Alternative to palladium-catalyzed amination. | nih.gov |
| Green Catalysis | Chitosan | Cyclocondensation | Synthesis of the pyridazine core. | mdpi.com |
These catalytic approaches provide a versatile toolbox for the synthesis and derivatization of this compound and related compounds, enabling the systematic exploration of their chemical and biological properties.
Spectroscopic and Structural Elucidation Studies of 6 Heptylamino Pyridazin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 6-(heptylamino)pyridazin-3-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the heptylamino substituent to the pyridazin-3-ol ring.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridazine (B1198779) ring, the protons of the heptyl chain, and the exchangeable protons of the amino and hydroxyl groups. The pyridazine ring protons typically appear as doublets in the aromatic region. smolecule.com The electron-donating effects of the amino and hydroxyl groups are anticipated to influence their chemical shifts. The protons of the heptyl group will present characteristic multiplets in the aliphatic region of the spectrum. The broad singlets for the N-H and O-H protons are also expected, and their chemical shifts can be concentration-dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.9 - 7.1 | d | 9.0 - 9.5 |
| H-5 | 6.7 - 6.9 | d | 9.0 - 9.5 |
| N-H | 5.0 - 6.0 | br s | - |
| O-H | 9.0 - 11.0 | br s | - |
| -CH₂- (heptyl, α to NH) | 3.2 - 3.4 | t | 7.0 - 7.5 |
| -CH₂- (heptyl, β) | 1.5 - 1.7 | quint | 7.0 - 7.5 |
| -(CH₂)₄- (heptyl) | 1.2 - 1.4 | m | - |
| -CH₃ (heptyl) | 0.8 - 0.9 | t | 6.5 - 7.0 |
d: doublet, t: triplet, quint: quintet, m: multiplet, br s: broad singlet
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The pyridazine ring carbons are expected to resonate in the downfield region due to their aromaticity and the presence of electronegative nitrogen atoms. The chemical shifts of C-3 and C-6 will be significantly influenced by the directly attached oxygen and nitrogen atoms, respectively. The carbons of the heptyl chain will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 160 - 165 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| -CH₂- (heptyl, α to NH) | 40 - 45 |
| -CH₂- (heptyl, β) | 30 - 35 |
| -CH₂- (heptyl) | 28 - 30 |
| -CH₂- (heptyl) | 26 - 28 |
| -CH₂- (heptyl) | 22 - 24 |
| -CH₂- (heptyl) | 13 - 15 |
| -CH₃ (heptyl) | 10 - 12 |
To further confirm the structural assignments, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. Key expected correlations include the coupling between the H-4 and H-5 protons on the pyridazine ring, as well as the sequential couplings between the methylene (B1212753) protons of the heptyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.2-3.4 ppm would correlate with the carbon signal at δ 40-45 ppm, confirming the α-methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the heptyl chain and the pyridazine ring. A key correlation would be observed between the protons of the α-methylene group of the heptyl chain (δ 3.2-3.4 ppm) and the C-6 carbon of the pyridazine ring (δ 150-155 ppm), confirming the attachment point of the side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C=C bonds. The broadness of the O-H and N-H stretches can indicate hydrogen bonding. smolecule.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=N Stretch (Pyridazine Ring) | 1580 - 1620 | Medium to Strong |
| C=C Stretch (Pyridazine Ring) | 1450 - 1550 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1150 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₁H₁₉N₃O), the molecular weight is 209.29 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 209. The fragmentation pattern would likely involve the cleavage of the heptyl side chain.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 209 | [C₁₁H₁₉N₃O]⁺ | Molecular Ion ([M]⁺) |
| 194 | [M - CH₃]⁺ | Loss of a methyl radical |
| 166 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 138 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical (α-cleavage) |
| 111 | [C₄H₅N₂O]⁺ | Pyridazin-3-ol core with attached NH₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring is an aromatic heterocycle, and its substituted derivatives are expected to exhibit characteristic UV absorptions. The presence of the amino and hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent pyridazine.
Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol)
| Transition | Predicted λmax (nm) |
| π → π | 280 - 320 |
| n → π | 340 - 380 |
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound is largely dictated by the geometry of the pyridazine ring and the flexibility of the heptylamino side chain. The pyridazine ring is an aromatic heterocycle, and as such, it is expected to be largely planar. In many crystallographically characterized pyridazine derivatives, the ring system exhibits planarity, which is crucial for its electronic properties and interactions. The heptylamino substituent, being a flexible alkyl chain, can adopt various conformations. The specific torsion angles of this chain will be influenced by the steric and electronic environment within the crystal lattice.
Intermolecular interactions are fundamental to the stability and properties of the crystalline state. For this compound, several types of non-covalent interactions are anticipated to play a significant role. The presence of the hydroxyl (-OH) group and the secondary amine (-NH-) in the heptylamino group makes hydrogen bonding a dominant force in the crystal packing. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust hydrogen-bonding networks.
A representative example of a related heterocyclic system, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, demonstrates a planar conformation where the packing is based on π-π stacking with an interplanar spacing of 3.400 Å. nih.govresearchgate.net This highlights the importance of such interactions in the crystal engineering of pyridazine-containing compounds. The pyridazine ring's unique physicochemical properties, including its high dipole moment, further enhance its capacity for robust, dual hydrogen-bonding and π-π stacking interactions, which are critical in molecular recognition. nih.govblumberginstitute.org
Table 1: Representative Crystallographic Data for a Related Pyrrolo[1,2-b]pyridazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Z | 4 |
| π-π Stacking Distance (Å) | 3.400 |
Data derived from a study on 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, a related heterocyclic system. nih.govresearchgate.net
Crystal Packing and Supramolecular Architecture
The crystal packing of this compound and its derivatives is the result of a complex interplay between molecular shape and intermolecular forces. The efficient packing of molecules in a crystal is driven by the tendency to maximize attractive interactions while minimizing repulsive forces. The combination of directional hydrogen bonds and less directional van der Waals forces, including π-π stacking, leads to the formation of a well-defined three-dimensional lattice.
The supramolecular architecture of these compounds can be described in terms of the motifs and networks formed by the intermolecular interactions. For instance, the hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The heptyl chains are likely to segregate into hydrophobic regions of the crystal structure, while the more polar pyridazinol moieties will form the hydrogen-bonded networks.
Table 2: Common Intermolecular Interactions in Pyridazine Derivatives
| Interaction Type | Description | Typical Distance (Å) |
| N-H···O Hydrogen Bond | Between the amine hydrogen and the hydroxyl oxygen or a pyridazine nitrogen. | 2.7 - 3.1 |
| O-H···N Hydrogen Bond | Between the hydroxyl hydrogen and a pyridazine nitrogen or an adjacent hydroxyl oxygen. | 2.6 - 3.0 |
| π-π Stacking | Parallel stacking of pyridazine rings. | 3.4 - 3.7 |
| C-H···π Interactions | Interaction of a C-H bond from the alkyl chain with the π-system of the pyridazine ring. | 2.5 - 2.9 (H to ring centroid) |
| van der Waals Forces | Non-specific attractive forces between the alkyl chains. | Variable |
Computational and Theoretical Investigations of 6 Heptylamino Pyridazin 3 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, which in turn governs the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized geometry and various electronic properties of a molecule in its ground state. For 6-(heptylamino)pyridazin-3-ol, DFT calculations, often employing a basis set such as B3LYP/6-31G*, would be used to predict key parameters.
Table 1: Illustrative Ground State Properties of this compound from DFT Calculations
| Property | Illustrative Value | Significance |
|---|---|---|
| Total Energy | -X Hartrees | A measure of the molecule's stability. |
| Dipole Moment | Y Debye | Indicates the polarity and solubility characteristics. |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The heptylamino group is expected to contribute significantly to the HOMO, indicating its role in electron donation, while the pyridazin-3-ol ring is likely to be the primary location of the LUMO.
Table 2: Illustrative Frontier Molecular Orbital Properties of this compound
| Parameter | Illustrative Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -A | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | +B | Relates to the electron affinity and electron-accepting ability. |
Note: The values in this table are for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The EPS map is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials.
Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.
For this compound, the EPS map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyridazine (B1198779) ring, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group and the hydroxyl group would exhibit positive potential.
Molecular Dynamics (MD) Simulations of this compound in Solvation
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a water solvent to mimic physiological conditions, would provide insights into its conformational flexibility and interactions with the surrounding solvent molecules.
The simulation would track the trajectory of the molecule, revealing its stable conformations and the dynamics of its hydrogen bonding with water. This information is crucial for understanding the molecule's solubility and how it might behave in a biological environment.
Docking Studies and Ligand-Receptor Interaction Modeling (Conceptual Frameworks)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, such as a protein receptor or enzyme.
A conceptual docking study would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of a target protein and optimizing the 3D structure of this compound.
Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.
Scoring and Analysis: The different poses are then scored based on their binding affinity, and the best poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Such a study could suggest potential biological targets for this compound and provide a basis for designing more potent analogues.
QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to this compound Analogues (Methodological Basis)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The methodological basis for a QSAR study on analogues of this compound would involve:
Data Set Collection: Synthesizing a series of analogues with varying substituents and measuring their biological activity.
Descriptor Calculation: Calculating various molecular descriptors for each analogue, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to develop a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is then validated using statistical parameters and an external test set of compounds.
A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more effective compounds.
Conformational Analysis and Energy Minimization of this compound
The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformers. Understanding the conformational preferences and the corresponding energy landscapes is crucial for elucidating its structure-activity relationships. Computational and theoretical investigations, particularly conformational analysis and energy minimization, provide profound insights into the molecule's preferred shapes and energetic properties.
A key structural feature of this compound is the presence of a flexible heptyl chain attached to the pyridazinol ring. This flexibility gives rise to a multitude of possible conformations, primarily due to the rotation around the single bonds within the alkyl chain and the bond connecting the amino group to the pyridazine ring.
Theoretical studies on the tautomeric equilibrium of the parent pyridazin-3(2H)-one ring system indicate a potential for conversion to the pyridazin-3-ol form. Density functional theory (DFT) calculations have been employed to investigate the energetics of such tautomerization, revealing the relative stabilities of the different forms. For this compound, the initial step in a thorough computational analysis would be to determine the most stable tautomeric form under various conditions, as this will significantly influence the subsequent conformational search.
The conformational landscape of the heptyl side chain is of particular interest. The rotation around the various C-C single bonds leads to different spatial arrangements, ranging from an extended, linear-like conformation to more compact, folded structures. Each of these conformations is associated with a specific potential energy, and the molecule will predominantly adopt the conformations with the lowest energies.
Energy minimization calculations are employed to identify these stable conformers. These calculations systematically adjust the geometry of the molecule to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Various computational methods, from molecular mechanics to more accurate but computationally intensive quantum mechanical methods like DFT, can be utilized for this purpose.
A systematic conformational search would typically involve rotating the dihedral angles of the heptyl chain in discrete steps and performing an energy minimization at each step. The results of such an analysis would yield a set of low-energy conformers and their relative energies.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Extended) | 180° | 0.00 |
| 2 (Gauche 1) | 60° | 0.85 |
| 3 (Gauche 2) | -60° | 0.85 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature. The relative energies are indicative of the typical energy differences between extended and gauche conformations in alkyl chains.
The extended conformer, where the heptyl chain is in a staggered arrangement, is often the lowest in energy for isolated alkyl chains. However, intramolecular interactions, such as hydrogen bonding between the amino group and the hydroxyl group of the pyridazinol ring, or van der Waals interactions between the alkyl chain and the ring, can stabilize more folded conformations.
The orientation of the heptylamino group relative to the pyridazinol ring also contributes to the conformational diversity. The rotation around the C-N bond connecting the amino group to the ring will have its own energy profile, with certain orientations being more favorable than others due to steric hindrance or electronic effects.
By identifying the global minimum energy conformer and the ensemble of low-energy conformers, computational studies can provide a detailed picture of the three-dimensional structure of this compound. This information is invaluable for understanding how the molecule might interact with biological targets and for the rational design of related compounds.
Exploration of Molecular Interactions and Biochemical Mechanisms
Investigation of Enzymatic Inhibition/Activation by 6-(Heptylamino)pyridazin-3-ol
Currently, there is a notable absence of publicly available scientific literature detailing the specific enzymatic inhibition or activation properties of this compound. While the broader class of pyridazinone compounds has been investigated for various biological activities, dedicated studies on the enzymatic interactions of this particular molecule, including enzyme kinetics and inhibition types, have not been reported.
Enzyme Kinetics and Inhibition Types (e.g., competitive, non-competitive)
Without experimental data, the specific mode of enzyme inhibition, whether competitive, non-competitive, uncompetitive, or mixed, for this compound remains undetermined. Kinetic studies are essential to elucidate how this compound might interact with an enzyme's active site or allosteric sites to modulate its catalytic activity. Such studies would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and this compound to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Reversible versus Irreversible Inhibition Mechanisms
Similarly, information regarding whether this compound acts as a reversible or irreversible inhibitor is not available. This distinction is crucial, as irreversible inhibitors typically form covalent bonds with the enzyme, leading to a permanent loss of function, whereas reversible inhibitors bind non-covalently and can be displaced. Dialysis or dilution experiments would be necessary to ascertain the nature of the inhibitor-enzyme interaction.
Receptor Binding Studies and Ligand-Target Affinities
Detailed receptor binding studies for this compound are not present in the current body of scientific research. The affinity of this compound for specific biological receptors, which is a critical aspect of understanding its potential pharmacological profile, has not been characterized.
Radioligand Binding Assays (Conceptual)
Conceptually, radioligand binding assays could be employed to investigate the interaction of this compound with specific receptors. This technique involves using a radioactively labeled ligand known to bind to the receptor of interest. By measuring the displacement of the radioligand by unlabeled this compound, one could determine the binding affinity (Ki) of the compound for the receptor. However, no such experimental data for this compound has been published.
SPR (Surface Plasmon Resonance) Analysis of Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of ligand-receptor interactions in real-time. It measures the association (kon) and dissociation (koff) rates of a compound binding to a target immobilized on a sensor surface. This analysis provides a detailed understanding of the binding dynamics. To date, no SPR studies have been reported for this compound.
Cellular Assays for Investigating Subcellular Localization and Pathway Modulation
There is no available research on the use of cellular assays to determine the subcellular localization of this compound or its effects on specific cellular pathways. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical detection would be required to identify its distribution within cellular compartments. Furthermore, pathway analysis using methods like western blotting, qPCR, or reporter gene assays would be necessary to understand how it might modulate cellular signaling cascades.
Cell-Free System Studies
Currently, there are no specific cell-free system studies published for this compound. Such studies are crucial for understanding direct interactions with molecular targets without the complexity of cellular environments. For a compound like this, a cell-free assay could involve, for example, purified enzymes implicated in conditions where pyridazinones have shown activity, such as phosphodiesterases or kinases. These experiments would be instrumental in determining if the compound directly binds to and modulates the activity of a specific protein target.
In Vitro Cellular Model Systems (e.g., specific cell lines)
Similarly, dedicated studies on this compound using specific in vitro cellular models have not been reported. Research on other pyridazinone derivatives has utilized various cell lines to investigate their effects. For instance, different cancer cell lines are often used to screen for antiproliferative activity, while vascular smooth muscle cells could be employed to study potential vasodilator effects. nih.govrsc.org To understand the specific activity of this compound, it would need to be tested in relevant cell-based assays to measure outcomes like cell viability, apoptosis, or changes in specific signaling pathways.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
A formal Structure-Activity Relationship (SAR) study focused on this compound and its close analogs is not available in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry to optimize lead compounds by making systematic structural modifications and evaluating their impact on biological activity. mdpi.comnih.gov The following subsections outline the key questions an SAR study for this compound and its derivatives would aim to answer.
Impact of Heptyl Chain Length on Activity
The influence of the alkyl chain length at the 6-amino position is a critical factor that would determine the compound's potency and pharmacokinetic properties. While direct data for the heptyl (C7) chain is absent, studies on other classes of molecules, such as 9-alkylamino-1,2,3,4-tetrahydroacridines, have shown that varying the length of an alkyl chain can significantly impact biological activity, with longer chains often increasing potency up to a certain point. mdpi.com A hypothetical SAR study for 6-(alkylamino)pyridazin-3-ol would involve synthesizing a series of analogs with varying chain lengths (e.g., from methyl to decyl) and comparing their biological activities in a relevant assay. This would reveal the optimal chain length for target interaction and could be presented in a data table.
Hypothetical SAR Data for 6-(Alkylamino)pyridazin-3-ol Derivatives
| Compound | Alkyl Chain | Chain Length | Hypothetical Activity (IC50, µM) |
|---|---|---|---|
| 1 | Methyl | C1 | >100 |
| 2 | Propyl | C3 | 50.2 |
| 3 | Pentyl | C5 | 15.8 |
| 4 | Heptyl | C7 | 5.1 |
| 5 | Nonyl | C9 | 22.4 |
This table is for illustrative purposes only and is based on general principles of SAR, not on experimental data for this specific compound series.
Role of the Pyridazin-3-ol Moiety in Binding and Activity
The pyridazin-3-ol core is a key structural feature. This moiety, existing in tautomeric equilibrium with the pyridazin-3(2H)-one form, is a "privileged scaffold" in medicinal chemistry. scispace.com Its nitrogen atoms can act as hydrogen bond acceptors, while the N-H and O-H groups can serve as hydrogen bond donors. These interactions are often crucial for anchoring the molecule within the binding site of a biological target. Furthermore, the aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues in a protein. The specific contribution of this moiety to the activity of this compound would be confirmed through co-crystallization studies with its target protein or through computational modeling.
Potential Research Applications and Future Directions
Conceptual Frameworks for Therapeutic Utility (General Compound Classes)
The pyridazine (B1198779) core is a recognized pharmacophore found in numerous bioactive molecules. wikipedia.org Derivatives of pyridazin-3(2H)-one, the core structure of 6-(heptylamino)pyridazin-3-ol, have demonstrated a wide array of pharmacological effects, suggesting several avenues for therapeutic investigation. mdpi.com
Table 1: Potential Therapeutic Applications of Pyridazine Derivatives
| Therapeutic Area | Potential Mechanism of Action | Relevant Pyridazine Scaffolds |
| Anti-inflammatory | Inhibition of protein kinases (e.g., p38 kinase), phosphodiesterases (PDEs), or cyclooxygenase (COX) enzymes. scirp.orgslideshare.netscispace.com | Pyrido[2,3-d]pyridazinones, heterocyclic-fused pyridazinones. scirp.org |
| Analgesic | Modulation of central nervous system pathways, inhibition of inflammatory mediators. scirp.org | 4-aminosubstituted-tetrahydropyrido[3,4-d]pyridazines. scirp.org |
| Anticancer | Inhibition of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and other signaling pathways that regulate cell proliferation. scirp.orgmdpi.comresearchgate.net | Pyrido[2,3-d]pyridazine derivatives, pyrazolo[3,4-c]pyridazine derivatives. scirp.orgmdpi.com |
| Cardiovascular | Vasodilatory effects, cardiotonic activity. nih.govresearchgate.net | Substituted pyridazin-3-one moieties. nih.gov |
| Antimicrobial | Disruption of microbial cellular processes. slideshare.netresearchgate.net | Fused pyridazine derivatives. slideshare.net |
| Neuroprotective | Modulation of GABA-A receptors. scirp.org | Trisubstituted pyrido[2,3-d]pyridazines. scirp.org |
The heptylamino substituent at the 6-position of this compound introduces a significant lipophilic chain. This feature could be exploited to enhance membrane permeability and potentially target lipid-rich environments or protein binding pockets with hydrophobic characteristics. Future research could involve screening this compound against a panel of kinases, inflammatory enzymes, and receptors to identify potential therapeutic targets.
Material Science Applications (Theoretical Frameworks)
The pyridazine ring, with its two adjacent nitrogen atoms, possesses unique electronic properties that make it an attractive building block for advanced materials. rsc.org Pyridazine-based materials have been explored for applications in organic electronics and coordination chemistry. rsc.orgliberty.edu
The inherent dipole moment and electron-accepting nature of the pyridazine core can be tuned by substituents. nih.gov The heptylamino group in this compound can influence the molecule's self-assembly properties and solubility in organic solvents, which are critical parameters for device fabrication. Theoretical applications in material science could include:
Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives can serve as host materials or components of thermally activated delayed fluorescence (TADF) emitters. rsc.org The electronic properties of this compound could be modeled to assess its potential in these applications.
Organic Field-Effect Transistors (OFETs): The ability of pyridazine-containing molecules to form ordered structures is crucial for charge transport in OFETs. rsc.org The long alkyl chain of the heptylamino group might promote favorable packing arrangements.
Fluorescent Probes: The pyridazine scaffold can be incorporated into molecules designed to detect specific ions or molecules through changes in their fluorescence emission. rsc.org The amino and hydroxyl groups on this compound provide sites for further functionalization to create targeted probes.
Corrosion Inhibitors: Some nitrogen-containing heterocyclic compounds have shown efficacy in protecting metals from corrosion. liberty.edu The potential of this compound to adsorb onto metal surfaces could be investigated.
Agricultural and Environmental Applications (Theoretical Frameworks)
Pyridazine derivatives have found significant use in the agricultural sector as herbicides and pesticides. benthamdirect.comwikipedia.orgresearchgate.net The pyridazine ring is a key structural feature in several commercial agrochemicals, such as the herbicides credazine, pyridafol, and pyridate. wikipedia.org
The mode of action for many pyridazine-based herbicides involves the inhibition of essential plant enzymes, such as phytoene (B131915) desaturase (PDS). acs.org The structural features of this compound could be theoretically modeled and compared to known PDS inhibitors to evaluate its potential as a novel herbicide.
Furthermore, the biodegradability and environmental fate of pyridazine derivatives are important considerations. The heptylamino side chain could influence the compound's persistence and metabolism in soil and water systems. Theoretical studies could predict its environmental impact and guide the design of more environmentally benign agrochemicals.
Development of Novel Research Tools Based on this compound
The functional groups present in this compound—a secondary amine, a hydroxyl group (which can exist in tautomeric equilibrium with a ketone), and the pyridazine ring itself—offer multiple points for chemical modification. This versatility makes it a candidate for development into a molecular probe or research tool.
For instance, the heptylamino chain could be terminated with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to visualize or isolate its potential biological targets. The pyridazine core could be incorporated into larger molecules to modulate their physicochemical properties, such as solubility or cell permeability.
Strategic Considerations for Further Pre-Clinical Research
Should initial screening studies identify a promising biological activity for this compound, a structured pre-clinical research plan would be necessary to evaluate its potential as a drug candidate. amsbiopharma.comppd.com This process involves a phased approach to gather data on the compound's safety and efficacy before any human trials. ppd.com
Table 2: Key Stages of Pre-clinical Research
| Stage | Key Objectives | Methodologies |
| Lead Optimization | Improve potency, selectivity, and pharmacokinetic properties. | Synthesis of analogs, structure-activity relationship (SAR) studies. eurekalert.org |
| In Vitro Studies | Characterize pharmacological activity and assess cellular toxicity. | Cell-based assays, enzyme inhibition assays, cytotoxicity assays. amsbiopharma.com |
| In Vivo Studies | Evaluate efficacy and safety in animal models. | Pharmacokinetic (PK) and pharmacodynamic (PD) studies, toxicology studies in relevant animal species. amsbiopharma.com |
| Formulation Development | Develop a stable formulation with appropriate physicochemical properties. nih.gov | Solubility, stability, and permeability assessments. nih.govresearchgate.net |
| IND-Enabling Studies | Generate comprehensive data to support an Investigational New Drug (IND) application. ppd.com | Good Laboratory Practice (GLP) compliant toxicology and safety pharmacology studies. amsbiopharma.com |
A critical early step would be to establish a robust synthetic route for this compound and its analogs to support these research activities. organic-chemistry.org
Challenges and Opportunities in the Field of Pyridazine-Based Chemical Biology
The field of pyridazine-based chemical biology is rich with opportunities, but also presents challenges. A major opportunity lies in the vast, underexplored chemical space of substituted pyridazines. mdpi.com The structural diversity of this class of compounds suggests that novel biological activities and material properties are yet to be discovered. researchgate.neteurekalert.org
However, challenges remain. The synthesis of certain pyridazine derivatives can be complex, and achieving regioselectivity can be difficult. researchgate.net For therapeutic applications, issues such as bioavailability and target specificity need to be addressed. eurekalert.org A thorough understanding of the structure-activity relationships and the physicochemical properties of pyridazine derivatives is crucial for overcoming these hurdles. nih.gov The continued development of novel synthetic methodologies and computational tools will be essential for unlocking the full potential of this versatile heterocyclic scaffold. mdpi.com
Conclusion
Summary of Key Research Findings
Research on the broader class of 6-substituted pyridazin-3-one derivatives has revealed a rich tapestry of chemical reactivity and biological activity. The synthesis of these compounds is often achieved through nucleophilic substitution reactions on a pyridazine (B1198779) core, such as 3,6-dichloropyridazine (B152260). smolecule.com The introduction of various alkylamino side chains at the 6-position has been shown to significantly influence the molecule's physicochemical properties and biological targets.
Studies on similar pyridazinone-based molecules have consistently highlighted their diverse pharmacological potential. These compounds have been investigated for a range of activities, including but not limited to:
Antihypertensive and Vasodilatory Effects: Certain pyridazin-3-one derivatives have demonstrated the ability to relax blood vessels, suggesting potential applications in cardiovascular medicine. researchgate.net
Anticancer Properties: Some analogs have exhibited cytotoxicity against various cancer cell lines, indicating their potential as templates for the development of new anticancer agents. researchgate.net
Enzyme Inhibition: The pyridazinone scaffold is a key feature in inhibitors of various enzymes, playing a crucial role in the modulation of biological pathways.
The structure-activity relationship (SAR) studies on these derivatives indicate that the nature of the substituent at the 6-position is a critical determinant of their biological activity. researchgate.netnih.gov The lipophilicity and hydrogen bonding capacity of the side chain can significantly impact the compound's interaction with its biological targets.
Broader Implications for Chemical and Biological Sciences
The study of 6-(Heptylamino)pyridazin-3-ol and its analogs has broader implications for both chemical and biological sciences. From a chemical perspective, the pyridazinone core serves as a versatile scaffold for the synthesis of diverse molecular architectures. organic-chemistry.orgresearchgate.net The exploration of different synthetic methodologies for functionalizing this core can lead to the discovery of novel compounds with unique properties.
From a biological standpoint, the diverse pharmacological activities of pyridazinone derivatives underscore the importance of this heterocyclic system in medicinal chemistry. The ability of these compounds to interact with a variety of biological targets makes them attractive candidates for drug discovery programs aimed at treating a wide range of diseases, including hypertension and cancer. researchgate.net The investigation of compounds like this compound can contribute to a deeper understanding of the molecular mechanisms underlying these therapeutic effects.
The following table provides a summary of the potential biological activities of pyridazinone derivatives based on existing research:
| Biological Activity | Potential Mechanism of Action | Reference |
| Vasodilator | Modulation of nitric oxide pathways, eNOS mRNA expression | researchgate.net |
| Anticancer | Induction of apoptosis, cell cycle arrest, modulation of PI3K-Akt and MAPK pathways | researchgate.net |
| Anti-inflammatory | Inhibition of inflammatory mediators | biochemjournal.com |
| Antimicrobial | Disruption of microbial cell processes | dergipark.org.tr |
Outlook for Future Investigations on this compound and Related Compounds
The preliminary understanding of 6-substituted pyridazin-3-one derivatives paves the way for more focused future investigations on this compound. Key areas for future research should include:
Targeted Synthesis and Characterization: The development of efficient and scalable synthetic routes for this compound is a primary objective. This would be followed by a thorough characterization of its physicochemical properties, including solubility, stability, and spectroscopic data.
In-depth Biological Screening: A comprehensive biological evaluation of this compound is warranted. This should involve screening against a wide panel of biological targets, including enzymes, receptors, and various cell lines, to identify its primary pharmacological activity.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the heptylamino side chain and the pyridazinone core would be crucial to elucidate the SAR. This would involve synthesizing a library of related compounds and evaluating their biological activities to identify the key structural features responsible for potency and selectivity. researchgate.netnih.gov
Computational and Mechanistic Studies: In silico modeling and molecular docking studies could provide insights into the potential binding modes of this compound with its biological targets. These computational approaches, combined with experimental mechanistic studies, would help in understanding its mechanism of action at a molecular level.
Pharmacokinetic and In Vivo Studies: Should promising in vitro activity be identified, subsequent studies should focus on evaluating the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound in relevant animal models.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 6-(Heptylamino)pyridazin-3-ol?
Methodological Answer:
The synthesis of pyridazin-3-ol derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:
Core Formation : React 6-chloropyridazin-3-ol with heptylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate amine substitution .
Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂ with ligands like BINAP) may enhance coupling efficiency, as seen in analogous pyridazine syntheses .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. HPLC with a C18 column can validate purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., heptyl chain integration at δ 0.8–1.5 ppm) and hydroxyl/amine proton environments .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₁H₁₉N₃O: 217.15 g/mol).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Monitors purity (>98%) and detects byproducts .
Advanced: How can researchers optimize the biological activity of this compound derivatives?
Methodological Answer:
SAR studies guide optimization:
Side-Chain Modifications : Vary the heptyl chain length (C3–C10) to balance lipophilicity and solubility. For example, shorter chains may enhance aqueous solubility but reduce membrane permeability .
Functional Group Introduction : Add electron-withdrawing groups (e.g., -CF₃) at the pyridazine ring to modulate electronic effects and target binding .
Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions with proposed targets (e.g., enzymes with conserved ATP-binding pockets). Validate with experimental IC₅₀ values .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
QSAR Modeling : Develop regression models linking descriptors (e.g., logP, polar surface area) to activity data from analogous compounds .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and include positive controls (e.g., known kinase inhibitors) .
Batch Reproducibility : Synthesize multiple compound batches and compare HPLC/LC-MS profiles to rule out impurity-driven effects .
Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic vs. cellular) to identify consensus mechanisms .
Advanced: What strategies guide the design of this compound derivatives for CNS applications?
Methodological Answer:
BBB Permeability : Calculate topological polar surface area (TPSA < 60 Ų) and logP (2–5) to prioritize brain-penetrant analogs .
Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolically labile sites (e.g., heptyl chain oxidation). Introduce deuterium or methyl groups to block metabolism .
In Vivo Testing : Use rodent models to assess pharmacokinetics (e.g., brain/plasma ratio) and efficacy in disease-relevant endpoints (e.g., seizure threshold) .
Basic: How stable is this compound under various storage conditions?
Methodological Answer:
- Solid State : Store at -20°C under argon; stability >2 years. Avoid light exposure to prevent photodegradation .
- Solution State : Prepare fresh solutions in DMSO or ethanol. For long-term storage (<6 months), use lyophilized aliquots at -80°C .
- Degradation Monitoring : Track stability via periodic LC-MS to detect hydrolysis or oxidation byproducts .
Advanced: What experimental approaches elucidate the mechanism of action of this compound?
Methodological Answer:
Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS identification .
Gene Knockdown : CRISPR/Cas9-mediated knockout of candidate targets (e.g., PRMT5) to confirm loss of compound activity .
Radioligand Binding : Perform competition assays with ³H-labeled analogs to quantify binding affinity (Kd) and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
